molecular formula C21H11F3N2O7 B2612274 3-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-6H-benzo[c]chromen-6-one CAS No. 314745-01-2

3-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-6H-benzo[c]chromen-6-one

Cat. No.: B2612274
CAS No.: 314745-01-2
M. Wt: 460.321
InChI Key: FXQHINYLEWSQFO-UHFFFAOYSA-N
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Description

3-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-6H-benzo[c]chromen-6-one is a complex organic compound with the molecular formula C21H11F3N2O7 and a molecular weight of 460.326 g/mol . This compound is known for its unique chemical structure, which includes a benzo[c]chromen-6-one core substituted with a dinitro-trifluoromethylphenoxy group and a methyl group. It is primarily used in scientific research due to its distinct chemical properties.

Preparation Methods

The synthesis of 3-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-6H-benzo[c]chromen-6-one involves multiple steps, starting with the preparation of the benzo[c]chromen-6-one core. This core is typically synthesized through a series of condensation reactions involving appropriate starting materials under controlled conditions. The dinitro-trifluoromethylphenoxy group is then introduced via a nucleophilic substitution reaction, where the phenoxy group is attached to the benzo[c]chromen-6-one core.

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthetic routes mentioned above can be scaled up for larger-scale production if necessary.

Chemical Reactions Analysis

3-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-6H-benzo[c]chromen-6-one has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. The nitro groups and the trifluoromethyl group play a crucial role in its reactivity and interactions. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

3-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methylbenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11F3N2O7/c1-10-17(7-6-13-12-4-2-3-5-14(12)20(27)33-18(10)13)32-19-15(25(28)29)8-11(21(22,23)24)9-16(19)26(30)31/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQHINYLEWSQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC4=C(C=C(C=C4[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11F3N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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